molecular formula C19H17ClN4O2S B11181883 N-(4-chlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(4-chlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11181883
M. Wt: 400.9 g/mol
InChI Key: PLSVOALVKWSUHD-SRZZPIQSSA-N
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Description

N-(4-chlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazine ring, a hydrazinyl group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzaldehyde hydrazone, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazinyl group and thiazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-ethylamine: A related compound with a simpler structure.

    4-chloro-N-(4-methylbenzylidene)aniline: Shares the benzylidene and chlorophenyl groups.

    4-oxo-5,6-dihydro-4H-1,3-thiazine derivatives: Compounds with similar thiazine ring structures.

Uniqueness

N-(4-chlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17ClN4O2S/c1-12-2-4-13(5-3-12)11-21-24-19-23-17(25)10-16(27-19)18(26)22-15-8-6-14(20)7-9-15/h2-9,11,16H,10H2,1H3,(H,22,26)(H,23,24,25)/b21-11+

InChI Key

PLSVOALVKWSUHD-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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